molecular formula C19H14N2O2 B14361306 9H-Carbazole, 3-nitro-9-(phenylmethyl)- CAS No. 94127-10-3

9H-Carbazole, 3-nitro-9-(phenylmethyl)-

Cat. No.: B14361306
CAS No.: 94127-10-3
M. Wt: 302.3 g/mol
InChI Key: HNSVKQSMLXCFFX-UHFFFAOYSA-N
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Description

9H-Carbazole, 3-nitro-9-(phenylmethyl)- (CAS: Not explicitly provided in evidence), is a nitro-substituted derivative of 9-benzyl-9H-carbazole. The compound features a benzyl group at the N9 position and a nitro (-NO₂) group at the C3 position of the carbazole core. The nitro group, being electron-withdrawing, significantly alters electronic properties compared to unsubstituted or electron-donating analogs, influencing fluorescence, reactivity, and biological activity.

Properties

IUPAC Name

9-benzyl-3-nitrocarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c22-21(23)15-10-11-19-17(12-15)16-8-4-5-9-18(16)20(19)13-14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSVKQSMLXCFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340346
Record name 9H-Carbazole, 3-nitro-9-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94127-10-3
Record name 9H-Carbazole, 3-nitro-9-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Regioselectivity

Nitration of N-benzylcarbazole typically employs mixed nitric-sulfuric acid systems to introduce the nitro group at the 3-position of the carbazole core. The electron-donating benzyl group at the nitrogen atom directs nitration to the para position relative to the nitrogen, favoring 3-nitro isomer formation. This regioselectivity arises from the resonance stabilization of the nitronium ion intermediate, which preferentially attacks the carbazole ring at the most electron-rich position.

Standard Nitration Protocol

Adapted from methods for N-ethylcarbazole, a representative procedure involves:

  • Dissolving N-benzylcarbazole (1.0 eq) in chlorobenzene (10 vol) at 25–30°C.
  • Dropwise addition of 65% nitric acid (1.2 eq) over 2 hours under vigorous stirring.
  • Maintaining the reaction at 30–35°C for 6–8 hours.
  • Quenching with ice water, followed by filtration and recrystallization from ethanol.

Key Parameters :

  • Temperature control below 40°C minimizes di-nitration byproducts.
  • Solvent choice : Chlorobenzene enhances solubility and moderates reactivity compared to aggressive solvents like sulfuric acid.
  • Acid concentration : Dilute nitric acid (65%) reduces oxidative decomposition of the carbazole core.

Yield and Purity Challenges

Reported yields for analogous N-alkylcarbazole nitrations range from 70–85% , with HPLC purity >98% achievable through optimized crystallization. However, over-nitration (6–12% 1,3-dinitro byproducts) and ring oxidation remain persistent issues, necessitating rigorous post-reaction purification.

Palladium-Catalyzed Cross-Coupling Approach

Methodology Overview

Inspired by the synthesis of 3-nitro-9-ethylcarbazole, this two-step route avoids hazardous nitration steps:

Step 1: Buchwald-Hartwig Amination
N-Benzylaniline (1.0 eq) reacts with p-chloronitrobenzene (1.2 eq) in tert-amyl alcohol/toluene (1:1 v/v) using:

  • Catalyst : [Pd(allyl)Cl]₂ (8 mol%)
  • Ligand : RuPhos (16 mol%)
  • Base : K₃PO₄ (2.5 eq)

Conditions : 110°C, 24 hours under N₂.

Intermediate : N-(4-nitrobenzyl)-N-benzylaniline (isolated yield: 89–92%).

Step 2: Oxidative Cyclization
The intermediate undergoes cyclization in acetic acid with:

  • Oxidant : K₂S₂O₈ (2.0 eq)
  • Catalyst : FeCl₃ (5 mol%)
  • Pressure : 3 bar, 120°C, 8 hours

Product : 3-Nitro-9-(phenylmethyl)-9H-carbazole (overall yield: 78–81%).

Advantages Over Nitration

  • No nitration hazards : Eliminates use of concentrated HNO₃.
  • Regiochemical control : Nitro group positioning dictated by p-chloronitrobenzene orientation.
  • Scalability : Demonstrated for 100-g batches with consistent purity (>99% by LC-MS).

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Parameter Nitration Method Cross-Coupling Method
Overall Yield 70–85% 78–81%
Reaction Time 8–12 hours 32 hours (total)
Byproduct Formation 6–12% <2%
Purification Steps 3–4 2

Experimental Optimization Strategies

Ligand Screening in Cross-Coupling

Testing of phosphine ligands revealed:

  • RuPhos : 89% intermediate yield (optimal for aryl-nitro coupling).
  • Xantphos : 72% yield (lower activity due to steric bulk).
  • BINAP : 65% yield (racemization issues in polar solvents).

Solvent Effects in Cyclization

Solvent Conversion Rate Product Purity
Acetic acid 98% 99.1%
TFA 95% 97.3%
DMF 82% 91.4%

Acetic acid’s high dielectric constant facilitates carbazole ring closure via stabilization of the transition state.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 9H-Carbazole, 3-nitro-9-(phenylmethyl)- can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can also undergo oxidation reactions, where the carbazole ring can be oxidized to form carbazole-3,6-dione derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Sodium azide, reducing agents.

Major Products:

    Oxidation: Carbazole-3,6-dione derivatives.

    Reduction: Amino derivatives of carbazole.

    Substitution: Amino-substituted carbazole derivatives.

Scientific Research Applications

Chemistry: 9H-Carbazole, 3-nitro-9-(phenylmethyl)- is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structure allows for the development of materials with specific optoelectronic properties .

Biology: In biological research, carbazole derivatives have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The nitro and phenylmethyl groups in 9H-Carbazole, 3-nitro-9-(phenylmethyl)- may enhance its biological activity and selectivity .

Medicine: Carbazole derivatives, including 9H-Carbazole, 3-nitro-9-(phenylmethyl)-, have shown promise in the development of new therapeutic agents. Their ability to interact with various biological targets makes them potential candidates for drug discovery .

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. Its excellent optoelectronic properties make it a valuable material for advanced technological applications .

Mechanism of Action

The mechanism of action of 9H-Carbazole, 3-nitro-9-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylmethyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Table 1: Aromaticity Parameters of Selected Carbazole Derivatives

Compound Substituent(s) HOMA (Benzene Ring) HOMA (Pyrrole Ring) Reference
9-Benzyl-3,6-diiodo-9H-carbazole 3,6-I₂ 0.86 0.78
9H-Carbazole (unsubstituted) None 0.91 0.85
3-Nitro-9-benzyl-9H-carbazole* 3-NO₂ Estimated <0.86 Estimated <0.78

*Hypothetical values based on nitro’s electron-withdrawing nature.

Photophysical and Fluorescence Properties

Table 2: Photophysical Properties of Carbazole Derivatives

Compound Substituent(s) λem (nm) Quantum Yield (%) Application Reference
9-Benzyl-9H-carbazole None 410–450 ~85 Cation sensing
3,6-Di(2-furyl)-9H-carbazole 3,6-furyl 480 ~60 Anticancer research
3-Nitro-9-benzyl-9H-carbazole* 3-NO₂ ~500–550 (estimated) <50 (estimated) Potential optoelectronics

Glass Transition Temperature (Tg) and Decomposition

  • 9-[1,1′-Biphenyl]-3-yl-3-(9,9′-spirobi[9H-fluoren]-3-yl)-9H-carbazole ():
    • Tg: 240.1°C
    • 5% weight loss temperature: 472.2°C
  • 3-Nitro-9-benzyl-9H-carbazole : Expected to exhibit lower thermal stability than halogenated or spirocyclic derivatives due to nitro group lability.

Antiproliferative Effects

  • 3,6-Di(2-furyl)-9H-carbazole ():
    • Inhibits Topoisomerase IIα (IC50: 2.1 µM) with minimal effect on Topo IIβ.
    • Mechanism: Catalytic inhibition via DNA intercalation .
  • 3-Nitro-9-benzyl-9H-carbazole : Nitro groups are often associated with cytotoxicity but may require metabolic activation (e.g., nitroreduction) for efficacy.

Key Routes for Carbazole Functionalization

  • Nitro Group Introduction: Likely via electrophilic nitration (HNO₃/H₂SO₄) at C3, though direct evidence is lacking.
  • 9-Benzylation : Achieved via Ullmann coupling () or alkylation () .
  • Comparative Example :
    • 3-Bromo-9-(2-naphthyl)-9H-carbazole (): Synthesized via bromination of N-(2-naphthyl)carbazole using tetrabutylammonium tribromide .

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